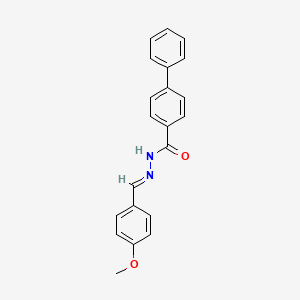

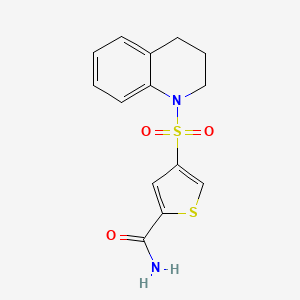

![molecular formula C21H28N4O B5504074 1-ethyl-N-[1-(1H-indol-2-yl)ethyl]-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5504074.png)

1-ethyl-N-[1-(1H-indol-2-yl)ethyl]-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound belongs to a class of chemicals often explored for their potential in various biological activities, including therapeutic applications. Research chemicals like this are synthesized and characterized to explore their structural and functional properties, with a focus on understanding how variations in their molecular structure affect their biological activity and chemical properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, starting from basic chemical structures and gradually introducing functional groups to achieve the desired molecular architecture. For example, McLaughlin et al. (2016) discussed the synthesis of a research chemical, identifying and characterizing it through chromatographic, spectroscopic, and crystal structure analysis techniques (McLaughlin et al., 2016). Such detailed synthesis processes highlight the complexity and precision required in chemical synthesis, likely applicable to the compound of interest.

Molecular Structure Analysis

Crystal structure analysis, including X-ray diffraction, is a common method to determine the precise molecular structure of synthesized compounds. For instance, Kumara et al. (2018) performed X-ray crystal structure studies to analyze a novel pyrazole derivative, detailing the molecule's geometry and confirming its structure (Kumara et al., 2018). Such analyses are crucial for understanding the three-dimensional arrangement of atoms within a molecule, which affects its chemical reactivity and interaction with biological targets.

Chemical Reactions and Properties

The chemical behavior of compounds, including reactivity and stability, is influenced by their molecular structure. Research often explores various chemical reactions these compounds can undergo, such as substitution reactions, to modify their structure or functional groups, impacting their biological activity. The study by Potopnyk et al. (2017) on the reactivity of ethyl 1-aryl-5-methyl-1H-pyrazole-3-carboxylates with phenylhydrazine to produce hydrazones is an example of such investigations (Potopnyk et al., 2017).

科学的研究の応用

Synthesis and Biological Evaluation

The compound 1-ethyl-N-[1-(1H-indol-2-yl)ethyl]-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide, as part of a broader family of pyrazole derivatives, has been explored in various scientific research areas. One of the key areas is the design and synthesis of chemical libraries for biological evaluations. For instance, a study focused on preparing a library of carboxamides, including similar pyrazole compounds, for biological testing against C. elegans (Donohue et al., 2002).

Cytostatic Activity

Another significant area of research is the investigation of cytostatic activities of pyrazole derivatives. These compounds have been synthesized and evaluated for their potential to inhibit cell growth, particularly in cancer research. Studies have shown that bromomethylpyrazole nucleosides derived from similar structures exhibit notable cytostatic activity against HeLa cell cultures (García-López et al., 1979).

Anticancer Agents

The development of novel anticancer agents is a crucial research application for these pyrazole derivatives. For instance, a study focused on synthesizing novel indole derivatives linked to the pyrazole moiety, demonstrating significant antitumor activity in vitro against various human cancer types (Hassan et al., 2021).

Antimicrobial Activity

Pyrazole derivatives have also been explored for their antimicrobial properties. Research has demonstrated the synthesis of new pyrazoline and pyrazole derivatives showing significant antibacterial and antifungal activities against various microorganisms (Hassan, 2013).

Enzyme Inhibition

These compounds have potential applications in enzyme inhibition studies. A research project synthesized pyrazolopyrimidine derivatives and evaluated them as anticancer and anti-5-lipoxygenase agents, offering insights into their role as enzyme inhibitors (Rahmouni et al., 2016).

Antiinflammatory Agents

The exploration of anti-inflammatory properties is another key area. Compounds like N-substituted-5-amino-pyrazole carboxamides, synthesized from similar structures, have shown significant anti-inflammatory activity with minimal ulcerogenic activity (El‐Hawash & El-Mallah, 1998).

Positron Emission Tomography (PET) Agents

In nuclear medicine, these compounds are being studied for their potential as PET imaging agents. For example, a pyrazole derivative was synthesized for imaging the IRAK4 enzyme in neuroinflammation, showcasing its application in diagnostic imaging (Wang et al., 2018).

将来の方向性

特性

IUPAC Name |

2-ethyl-N-[1-(1H-indol-2-yl)ethyl]-N-methyl-5-(2-methylpropyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O/c1-6-25-20(13-17(23-25)11-14(2)3)21(26)24(5)15(4)19-12-16-9-7-8-10-18(16)22-19/h7-10,12-15,22H,6,11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLDGPBITUXBAGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)CC(C)C)C(=O)N(C)C(C)C2=CC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-N-[1-(1H-indol-2-yl)ethyl]-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

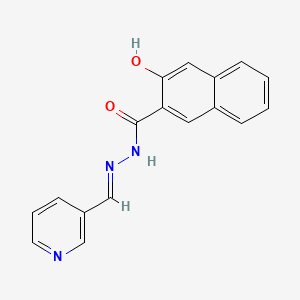

![2-phenyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B5503992.png)

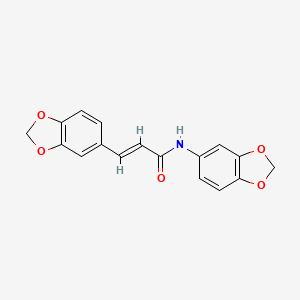

![8-[(3-chloro-2,6-difluorophenyl)acetyl]-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5503993.png)

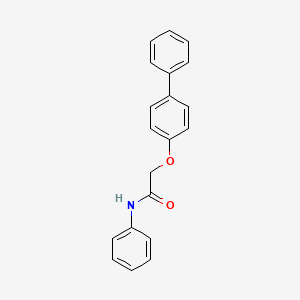

![2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B5504007.png)

![4-[(3-chlorobenzyl)oxy]-3-ethoxybenzaldehyde oxime](/img/structure/B5504028.png)

![5-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5504040.png)

![(1R*,5R*)-6-(cyclobutylmethyl)-3-[4-(1H-imidazol-1-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5504052.png)

![2-methyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5504059.png)

![3,5-dimethyl-4-{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5504069.png)

![2-(2-{4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}-2-oxoethyl)phthalazin-1(2H)-one](/img/structure/B5504095.png)